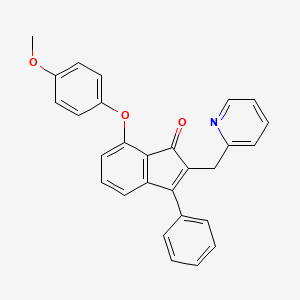
7-(4-methoxyphenoxy)-3-phenyl-2-(2-pyridinylmethyl)-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-methoxyphenoxy)-3-phenyl-2-(2-pyridinylmethyl)-1H-inden-1-one, also known as MPPPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPPPI belongs to the family of indenone derivatives, which have been reported to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Synthesis and Chemical Properties
Mononuclear and Binuclear Complexes : The compound has been used in the preparation of monodentate ligands and bidentate ligands, leading to the synthesis of mono- and binuclear molybdenum and tungsten complexes. These complexes show variation in electron counts and demonstrate interesting electrochemical properties (Das et al., 1993).
Pyrolysis Studies : Methoxy-substituted compounds, including the one , have been studied in the context of flash vacuum pyrolysis. These studies provide insights into the reaction mechanisms under fast pyrolysis conditions (Britt et al., 2000).
Stereochemistry and Bonding : Research on the stereochemistry, bonding, and fluxionality of related compounds, like 2-(inden-3-yl)phenols and their derivatives, contributes to a deeper understanding of the structural and bonding characteristics of such complex molecules (Turner et al., 2003).
Luminescent Properties : Investigations into the luminescent properties of phenol-pyridyl boron complexes, which are structurally similar, have been conducted. These studies have potential implications in the development of electroluminescent devices (Zhang et al., 2006).
Biological and Pharmacological Research
Antiproliferative and Antimetastatic Activities : Certain derivatives have shown significant antiproliferative and antimetastatic activities against human prostate cancer cell lines, highlighting their potential in cancer treatment (Charris et al., 2021).
SARS-CoV-2 Inhibition Studies : Azafluorene derivatives of the compound have been synthesized and evaluated for their inhibitory activity against SARS-CoV-2 RdRp, demonstrating potential applications in treating COVID-19 (Venkateshan et al., 2020).
Anti-corrosion Applications : Schiff base derivatives have been studied for their adsorption characteristics and anti-corrosion behavior on mild steel, suggesting applications in material science and engineering (Satpati et al., 2020).
Environmental Impact Studies : Research on the synthesis and characterization of various phenol derivatives, including methoxyphenols, provides valuable insights into their environmental impact and potential applications in environmental chemistry and toxicology (Fujisawa et al., 2005).
properties
IUPAC Name |
7-(4-methoxyphenoxy)-3-phenyl-2-(pyridin-2-ylmethyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c1-31-21-13-15-22(16-14-21)32-25-12-7-11-23-26(19-8-3-2-4-9-19)24(28(30)27(23)25)18-20-10-5-6-17-29-20/h2-17H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWGAGXUNFSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=C3C4=CC=CC=C4)CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2533704.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)
![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)
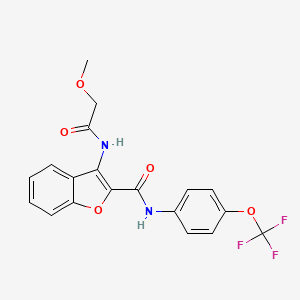
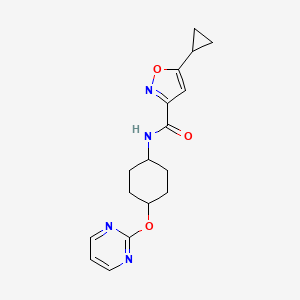
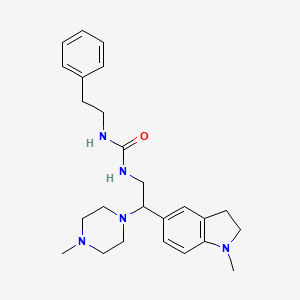
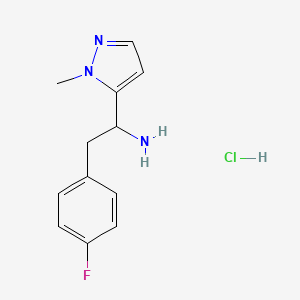
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-fluorophenyl)amino)formamide](/img/structure/B2533716.png)
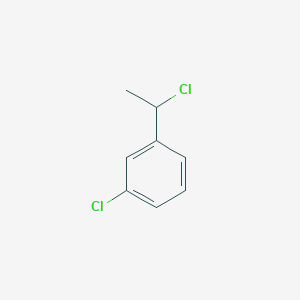

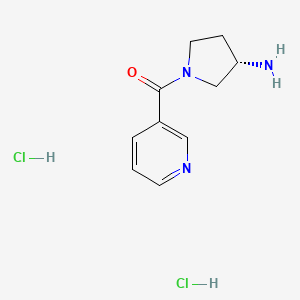
![N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2533724.png)
![(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile](/img/structure/B2533726.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533727.png)